N-Methyl-3-(trifluoromethyl)aniline HCl
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Overview
Description
N-Methyl-3-(trifluoromethyl)aniline hydrochloride is an organic compound with the molecular formula C8H8F3N.HCl. It is a derivative of aniline, where the aniline ring is substituted with a trifluoromethyl group at the meta position and a methyl group on the nitrogen atom. This compound is known for its unique chemical properties due to the presence of the trifluoromethyl group, which imparts significant electron-withdrawing characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-3-(trifluoromethyl)aniline hydrochloride can be achieved through several methods. One common approach involves the methylation of 3-(trifluoromethyl)aniline. This can be done using methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or ethanol under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of N-Methyl-3-(trifluoromethyl)aniline hydrochloride may involve the use of continuous flow reactors to ensure consistent quality and yield. The process might include the use of automated systems for the addition of reagents and control of reaction conditions, such as temperature and pressure, to optimize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-3-(trifluoromethyl)aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
N-Methyl-3-(trifluoromethyl)aniline hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting neurological disorders due to its structural similarity to certain neurotransmitters.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-Methyl-3-(trifluoromethyl)aniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and interact with hydrophobic pockets within proteins. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)aniline: Lacks the methyl group on the nitrogen atom, resulting in different reactivity and biological activity.
4-(Trifluoromethyl)aniline: The trifluoromethyl group is positioned at the para position, which can significantly alter its chemical properties and applications.
N-Methyl-4-(trifluoromethyl)aniline: Similar structure but with the trifluoromethyl group at the para position, leading to different steric and electronic effects.
Uniqueness
N-Methyl-3-(trifluoromethyl)aniline hydrochloride is unique due to the specific positioning of the trifluoromethyl group at the meta position and the presence of a methyl group on the nitrogen atom. This combination imparts distinct electronic properties and reactivity, making it valuable in various chemical and biological applications .
Properties
IUPAC Name |
N-methyl-3-(trifluoromethyl)aniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N.ClH/c1-12-7-4-2-3-6(5-7)8(9,10)11;/h2-5,12H,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWDWVYYXDGVLAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC(=C1)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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